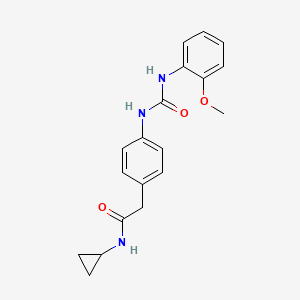

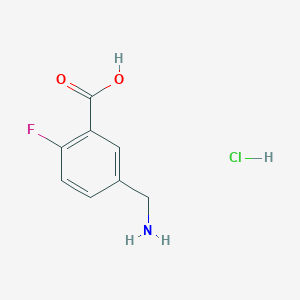

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CPI-444 and is a selective antagonist of the adenosine A2A receptor.

Scientific Research Applications

Pharmacological Properties of Ureido-Acetamides

Ureido-acetamides, including compounds related to "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds exhibit nanomolar affinity for CCKB receptors in various species and have shown selectivity factors exceeding 200 for CCKB versus CCKA receptors. Their high affinity for gastrin binding sites and antagonistic effects on CCK-8-induced neuronal firing suggest their utility in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Synthesis and Structural Analysis

The cyclopropane ring, a component of "this compound," plays a crucial role in restricting the conformation of biologically active compounds, enhancing activity, and exploring bioactive conformations. The intermolecular Ti(IV)-mediated cyclopropanation reaction is a method used for synthesizing substituted 2-phenylcyclopropylamines, demonstrating the significance of cyclopropane in the synthesis of constrained neurotransmitter analogues (Faler & Joullié, 2007).

Comparative Metabolism and Toxicological Detectability

The metabolism and toxicological detectability of ketamine-derived designer drugs, including those structurally related to "this compound," have been studied. These investigations aim to identify the phases I and II metabolites in rat and human urine and evaluate their detectability using various analytical methods. The studies on methoxetamine (MXE) provide insights into the metabolic pathways and the roles of human cytochrome P450 enzymes in the initial metabolic steps, relevant for understanding the metabolism of related compounds (Meyer et al., 2013).

Green Synthesis of Pharmaceutical Intermediates

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes and potentially related to the target compound, emphasizes the importance of environmentally friendly approaches in synthesizing chemical intermediates. The novel catalytic methods developed for hydrogenation processes in the synthesis of such compounds highlight the advancements in green chemistry and sustainable practices (Zhang Qun-feng, 2008).

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVTSTXBXXQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)

![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)